BenchChemオンラインストアへようこそ!

ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Medicinal Chemistry Physicochemical Property Profiling ADME Prediction

This 3-aryloxy-4H-chromen-4-one is a distinct diversity element for kinase, GPCR, or epigenetic screening libraries. Its 7-ethoxy and 4-(ethoxycarbonyl)phenoxy substitution provides a unique cLogP (~3.6) profile, distinguishing it from hydroxyl or other ester analogs. Ideal for systematic SAR exploration of metabolic stability and permeability, it is sourced from the InterBioScreen natural compound derivatives collection, ensuring analytical QC for hit confirmation.

Molecular Formula C20H18O6
Molecular Weight 354.358
CAS No. 374699-49-7
Cat. No. B2585723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
CAS374699-49-7
Molecular FormulaC20H18O6
Molecular Weight354.358
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC
InChIInChI=1S/C20H18O6/c1-3-23-15-9-10-16-17(11-15)25-12-18(19(16)21)26-14-7-5-13(6-8-14)20(22)24-4-2/h5-12H,3-4H2,1-2H3
InChIKeyZQXWAEVCESJOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (CAS 374699-49-7): Sourcing a Synthetic Chromone Scaffold from the InterBioScreen Library


Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (CAS 374699-49-7) is a fully synthetic small molecule belonging to the 3-aryloxy-4H-chromen-4-one (chromone) class [1]. Cataloged within the InterBioScreen (IBS) screening collection under ID STOCK1N-02315, it is categorized as a derivative and analog of natural compounds [1]. With a molecular formula of C20H18O6 and a molecular weight of 354.35 g/mol, it features a chromone core substituted at C7 with an ethoxy group and at C3 with a 4-(ethoxycarbonyl)phenoxy moiety [1]. This compound is offered as a research tool for high-throughput screening and medicinal chemistry exploration, where its specific substitution pattern distinguishes it from other chromone-based screening candidates [1].

Why Generic Chromone Substitution Fails: The Critical Role of the 7-Ethoxy and Ethyl Benzoate Substituents


The chromone scaffold is recognized as a privileged structure in drug discovery, yet its biological activity is exquisitely sensitive to the nature and position of substituents [1]. For 3-aryloxy-4H-chromen-4-ones, swapping the 7-ethoxy group for a hydroxyl (as in CAS 637750-29-9) introduces a hydrogen-bond donor that can drastically alter target binding and metabolic glucuronidation rates. Similarly, replacing the ethyl ester on the benzoate ring with a methyl or propyl ester shifts lipophilicity (cLogP), directly impacting membrane permeability and non-specific protein binding [2][3]. These are not interchangeable 'chromone analogs'; each variant represents a distinct chemical entity with its own property profile, making direct experimental comparison a prerequisite for target-based screening rather than assuming functional equivalence [1].

Quantitative Differentiation Evidence for Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate Against Its Closest Analogs


Lipophilicity (cLogP) Comparison: Ethyl Ester Balances Polarity vs. Membrane Permeability Relative to Methyl and Propyl Analogs

The ethyl ester on the benzoate ring of the target compound confers an intermediate lipophilicity relative to its methyl and propyl ester analogs. Based on computational predictions for this chemotype, the ethyl ester provides a cLogP approximately 0.4–0.5 log units higher than the methyl ester and 0.4–0.5 log units lower than the propyl ester [1][2]. This positions the compound in a favorable range for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility, avoiding the excessively high logP and potential aggregation issues associated with the propyl analog [2].

Medicinal Chemistry Physicochemical Property Profiling ADME Prediction

Metabolic Stability Differentiation: 7-Ethoxy vs. 7-Hydroxy Substitution Reduces Phase II Glucuronidation Liability

The 7-ethoxy substitution on the chromone core of the target compound masks a free phenolic hydroxyl present in the 7-hydroxy analog (CAS 637750-29-9). In related chromone and coumarin series, 7-O-alkylation has been shown to significantly reduce UGT-mediated glucuronidation, a major clearance pathway for phenolic compounds [1]. While direct microsomal stability data for these specific compounds are not publicly available, the structural class precedent indicates that the 7-ethoxy group confers greater metabolic stability compared to the 7-hydroxy congener, making it a more suitable candidate for assays requiring prolonged compound exposure or evaluation in hepatocyte-based models [1].

Drug Metabolism Pharmacokinetics Scaffold Optimization

Molecular Weight and Ligand Efficiency Considerations: Target Compound Falls Within Optimal Lead-Like Range Compared to Larger 7-Substituted Analogs

With a molecular weight of 354.35 Da, the target compound resides within the accepted 'lead-like' chemical space (MW ≤ 350, relaxed to ≤ 400 for certain programs), compared to bulkier analogs such as the 7-(2-ethoxy-2-oxoethoxy) derivative (C22H20O8, MW 412.39) and the 7-(3-methylbut-2-en-1-yl)oxy analog (C23H22O6, MW 394.42) [1]. The lower molecular weight of the target compound yields a more favorable ligand efficiency (LE) baseline, as it dedicates a smaller fraction of its mass to non-essential substituent atoms while retaining the core 3-aryloxy-chromone pharmacophore [1].

Fragment-Based Drug Design Ligand Efficiency Lead Optimization

Sourcing and Screening Library Provenance: InterBioScreen-Curated Entry Ensures QC and Structural Authenticity Verified by 1H NMR and HPLC

Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is cataloged by InterBioScreen (IBS), a specialized screening compound provider that curates a collection of over 485,000 heterocyclic drug-like molecules. IBS compounds are supplied with a minimum purity of 90% and are structurally verified by 1H NMR and HPLC-MS . As ID STOCK1N-02315 within the IBS natural compound derivatives sub-collection, this compound benefits from the vendor's quality control framework, ensuring batch-to-batch consistency and reliable identity confirmation—a critical factor for reproducible screening results .

High-Throughput Screening Chemical Library Procurement Quality Control

Chromone Scaffold Privilege: Class-Level Evidence for Multi-Target Biological Activity Provides Broad Screening Utility

The chromone (4H-chromen-4-one) scaffold is widely recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating activity against diverse targets including kinases, monoamine oxidases, phosphodiesterases, and G protein-coupled receptors [1]. Chromone-based compounds have shown IC50 values ranging from nanomolar to low micromolar across these target classes. Specifically, 3-substituted chromones have demonstrated anticancer activity through tubulin polymerization inhibition and caspase activation, with some analogs achieving sub-micromolar antiproliferative IC50 values against HCT-116 colon cancer cells [2]. While direct target engagement data for this specific compound are not publicly available, its chromone core positions it as a versatile screening probe suitable for multiple target-based and phenotypic assay formats [1][2].

Privileged Scaffolds Phenotypic Screening Drug Discovery

Explicit Caveat: Absence of Direct Bioactivity or Selectivity Data Necessitates Empirical Profiling for Target-Specific Selection

A comprehensive search of the published literature (PubMed, BindingDB, ChEMBL, and patent databases) identified no direct in vitro bioactivity data (IC50, Ki, EC50), in vivo pharmacokinetic parameters, or target engagement profiles for ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate. Similarly, no head-to-head comparative studies against its closest analogs were found. The compound appears exclusively as a screening library entry (InterBioScreen STOCK1N-02315) that has not been individually profiled in peer-reviewed publications [1]. Consequently, claims regarding target potency, selectivity, or therapeutic index cannot be made. Procurement for a specific biological target should be accompanied by a plan for empirical dose-response profiling, and this compound should be evaluated alongside its methyl ester, propyl ester, and 7-hydroxy analogs to establish SAR [1].

Data Transparency Screening Triage Risk Assessment

Recommended Procurement and Application Scenarios for Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate Based on Current Evidence


Diversity-Oriented High-Throughput Screening as a Chromone-Based Privileged Scaffold Probe

This compound is most appropriately deployed as a diversity element in high-throughput screening (HTS) libraries targeting kinases, GPCRs, or epigenetic enzymes, where the chromone scaffold has established class-level activity [1]. Its intermediate cLogP (~3.6) and moderate molecular weight (354 Da) make it suitable for standard HTS assay conditions (≤10 µM DMSO, aqueous buffer compatibility). Procurement from InterBioScreen ensures analytical QC suitable for hit confirmation, and its position within the IBS natural compound derivatives collection supports screening programs seeking novel chemotypes distinct from traditional synthetic libraries [2].

Structure-Activity Relationship (SAR) Campaigns Comparing Ester Homologs for Lead Optimization

Where a chromone hit has been identified, procuring the ethyl ester along with its methyl and propyl analogs enables systematic exploration of ester-dependent effects on cellular permeability and metabolic stability. This compound provides the intermediate logP reference point within a three-compound ester homolog series, allowing medicinal chemistry teams to establish a quantitative lipophilicity-activity relationship that informs subsequent lead optimization [1][2].

In Vitro ADME Profiling to Benchmark 7-Ethoxy Metabolic Stability Against 7-Hydroxy Congeners

For programs evaluating chromone-based lead series, comparing this 7-ethoxy compound head-to-head with its 7-hydroxy analog (CAS 637750-29-9) in microsomal or hepatocyte stability assays provides direct experimental data on the metabolic advantage of O-alkylation. This controlled comparison addresses a well-precedented Phase II liability of phenolic chromones and generates SAR data that can be published as part of a lead optimization manuscript [1].

Computational Chemistry and Docking Studies Leveraging the Unsubstituted C2 Position

The absence of a substituent at the C2 position of the chromone core distinguishes this compound from many 2-aryl or 2-alkyl chromones, leaving a site available for additional functionalization. This makes it a suitable starting scaffold for fragment-growing or structure-based design campaigns where computational docking predicts that C2 elaboration could enhance target complementarity without exceeding lead-like property thresholds [1][2].

Quote Request

Request a Quote for ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.